molecular formula C19H23F2N5O B12267809 4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B12267809
M. Wt: 375.4 g/mol
InChI Key: OGVDWABQXXTPQH-UHFFFAOYSA-N
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Description

4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring attached to a pyrimidine ring, which is further substituted with a piperazine ring bearing a 2,5-difluorophenylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,5-difluorobenzyl chloride with piperazine to form 4-[(2,5-difluorophenyl)methyl]piperazine.

    Synthesis of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often starting from readily available precursors such as 2-chloropyrimidine.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyrimidine intermediate under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
  • 4-(2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Uniqueness

The uniqueness of 4-(2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C19H23F2N5O

Molecular Weight

375.4 g/mol

IUPAC Name

4-[2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H23F2N5O/c20-16-1-2-17(21)15(13-16)14-24-5-7-26(8-6-24)19-22-4-3-18(23-19)25-9-11-27-12-10-25/h1-4,13H,5-12,14H2

InChI Key

OGVDWABQXXTPQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=NC=CC(=N3)N4CCOCC4

Origin of Product

United States

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